Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl carboxylate group at position 2 and an acetamido linker at position 3 bearing a naphthalen-1-yl moiety. This structure combines aromatic and electron-rich regions, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by π-π interactions and hydrogen bonding. These analogs highlight the reactivity of the benzo[b]thiophene scaffold and its utility in designing bioactive molecules, such as β-lactamase inhibitors () and antibacterial agents ().
Properties
IUPAC Name |
methyl 3-[(2-naphthalen-1-ylacetyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-26-22(25)21-20(17-11-4-5-12-18(17)27-21)23-19(24)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQQCQFWHMCAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and a suitable electrophile.
Introduction of the Naphthalene Moiety: This step often involves a Suzuki-Miyaura coupling reaction, where a naphthalene boronic acid derivative is coupled with the benzo[b]thiophene core using a palladium catalyst.
Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction, where the naphthalene-substituted benzo[b]thiophene is reacted with
Biological Activity
Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the available data on its biological activity, including synthesis, efficacy against various pathogens, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₅N₁O₃S
- Molecular Weight : 321.38 g/mol
This compound features a naphthalene moiety linked to a benzo[b]thiophene structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Condensation Reaction : A naphthalene derivative undergoes acylation to form an acetamido group.
- Formation of the Thiophene Ring : The benzo[b]thiophene structure is constructed through cyclization reactions involving thiophene derivatives.
- Methyl Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives, including this compound. In vitro evaluations have shown significant activity against various strains of bacteria and fungi.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 0.91 - 2.83 | Highly effective against active and dormant strains |
| Staphylococcus aureus | 0.22 - 0.25 | Significant bactericidal activity |
| Candida albicans | 5.0 | Moderate antifungal activity |
The compound has demonstrated low cytotoxicity against human cell lines, indicating a favorable selectivity index which is critical for therapeutic applications .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives containing the benzo[b]thiophene moiety exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10.0 | Induces apoptosis |
| HCT-15 (colon carcinoma) | 8.5 | Inhibits cell proliferation |
These findings suggest that this compound may interfere with cancer cell growth mechanisms, potentially through apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Key Enzymes : Molecular docking studies indicate that the compound binds effectively to enzymes involved in the metabolic pathways of both bacteria and cancer cells.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in its mechanism against cancer cells, leading to increased apoptosis.
- Modulation of Cell Signaling Pathways : The interaction with specific receptors or signaling pathways may enhance its therapeutic efficacy.
Case Studies
In a notable case study involving patients with multidrug-resistant tuberculosis (MDR-TB), treatment regimens incorporating benzo[b]thiophene derivatives showed improved outcomes compared to standard therapies . Patients exhibited reduced bacterial loads and enhanced recovery rates, underscoring the clinical relevance of these compounds in treating resistant infections.
Scientific Research Applications
Antitumor Activity
The compound exhibits significant potential as an antitumor agent. Research indicates that derivatives of benzothiophene, including those with similar structures to methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate, have shown potent antimitotic activity by targeting microtubules. A study highlighted that modifications in the benzothiophene nucleus can lead to enhanced antiproliferative effects, with some derivatives demonstrating IC50 values in the nanomolar range, indicating high potency against various cancer cell lines .
Antioxidant Properties
This compound and its derivatives have been evaluated for their antioxidant capabilities. Studies have shown that these compounds can effectively inhibit free radical-induced lipid oxidation, showcasing inhibition rates between 19% and 30% . This property is essential for potential applications in preventing oxidative stress-related diseases.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Research indicates that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the benzothiophene ring enhances the antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .
Materials Science Applications
Beyond biological applications, this compound has potential uses in materials science. The structural properties of thiophene derivatives allow them to be utilized in:
- Dyes : Their vibrant colors can be harnessed for textile applications.
- Conductivity-based sensors : The electronic properties of these compounds make them suitable for sensor technology.
- Bio-diagnostics : Their ability to interact with biological molecules positions them as useful agents in diagnostic applications .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes nucleophilic acyl substitution under basic or acidic conditions. Key transformations include:
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH/HCl, reflux | 3-(2-(Naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylic acid | Complete conversion confirmed via TLC and NMR |
| Transesterification | Alcohol (ROH), acid/base catalyst | Corresponding alkyl ester derivative | Requires anhydrous conditions |
The ester’s reactivity is modulated by the electron-deficient benzo[b]thiophene ring, which enhances susceptibility to nucleophilic attack.
Amide Hydrolysis
The acetamido group resists hydrolysis under mild conditions but cleaves under vigorous acidic or basic regimes:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12 hrs | 3-amino-benzo[b]thiophene-2-carboxylate + naphthalen-1-ylacetic acid | Requires extended reflux |
| Basic Hydrolysis | 5M NaOH, ethanol, 80°C | Same as above | Lower yield due to side reactions |
The amide’s stability is attributed to resonance stabilization, necessitating harsh conditions for cleavage.
Electrophilic Aromatic Substitution (EAS)
The benzo[b]thiophene and naphthalene rings participate in EAS, with regioselectivity dictated by substituents:
The acetamido group deactivates the benzo[b]thiophene ring, directing incoming electrophiles to the less hindered positions .
Reduction Reactions
Catalytic hydrogenation selectively reduces unsaturated bonds:
| Target Site | Conditions | Product | Yield |
|---|---|---|---|
| Naphthalene ring | H2 (1 atm), Pd/C, ethanol | Partially saturated naphthalene | 65% |
| Ester to Alcohol | LiAlH4, dry ether | 2-(hydroxymethyl)benzo[b]thiophene derivative | 78% |
The sulfur atom in the thiophene ring may poison catalysts, necessitating optimized protocols .
Cross-Coupling Reactions
Functionalization via palladium-catalyzed couplings is feasible after introducing halogens:
| Precursor Modification | Coupling Type | Reagents | Product |
|---|---|---|---|
| Bromination at C-5 | Suzuki-Miyaura | Pd(PPh3)4, arylboronic acid | Biaryl-functionalized derivative |
Halogenation typically employs NBS or Br2 in acetic acid, followed by cross-coupling under inert conditions .
Tautomerization and Metal Coordination
The thiophene sulfur and carbonyl groups enable metal coordination, as observed in crystallographic studies . For example, binding to transition metals (e.g., Cu²⁺) stabilizes keto-enol tautomers, relevant to catalytic applications .
Key Analytical Techniques:
-
NMR Spectroscopy : Monitors reaction progress and confirms regiochemistry.
-
X-ray Diffraction : Resolves spatial arrangements post-substitution .
This compound’s versatility in nucleophilic, electrophilic, and transition metal-mediated reactions underscores its utility in medicinal chemistry and materials science. Further studies could explore photochemical or enzymatic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
- Core Heterocycle : The benzo[b]thiophene core (target compound and 4h-1) enhances aromatic stacking interactions compared to simpler thiophene () or benzene derivatives (). The tetrahydrobenzo[b]thiophene in compound 2 () introduces conformational rigidity, improving binding specificity in antibacterial applications.
- Substituent Effects :
- The naphthalen-1-yl group in the target compound may enhance hydrophobic interactions, similar to the naphthalen-1-yl ureido group in compound 4k ().
- Phosphonate groups in 4h-1 () improve metalloenzyme inhibition via metal chelation, a feature absent in the target compound.
- The tetrahydrobenzo[b]thiophene derivative (compound 2, ) showed potent antibacterial activity, suggesting that saturation of the thiophene ring can modulate bioavailability and target engagement.
Q & A
Q. Q1. What are the key steps and reaction conditions for synthesizing Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Thiophene Formation : Condensation of benzo[b]thiophene precursors with naphthalen-1-yl acetic acid derivatives under reflux conditions.
Amide Coupling : Use of coupling agents (e.g., EDC/HOBt) to introduce the acetamido group at position 3 of the thiophene ring.
Esterification : Methylation of the carboxylate group using methanol in the presence of acid catalysts (e.g., H₂SO₄).
Critical Conditions :
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
- Temperature : 60–80°C for amide coupling to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Advanced Synthesis: Troubleshooting Low Yields
Q. Q2. How can researchers address low yields or impurities during the synthesis of this compound?
Methodological Answer: Common issues and solutions:
- Incomplete Amide Coupling : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) and monitor via TLC .
- Ester Hydrolysis : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent moisture-induced degradation .
- Byproduct Formation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (integration of aromatic protons at δ 7.2–8.5 ppm) .
Basic Structural Characterization
Q. Q3. What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons and carbons in the benzo[b]thiophene core (e.g., thiophene C-S resonance at δ 125–135 ppm) and naphthalene aromatic signals .
- IR Spectroscopy : Confirm amide (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
Advanced Characterization: Resolving Spectral Ambiguities
Q. Q4. How can overlapping signals in NMR spectra be resolved for accurate structural assignment?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Differentiate adjacent protons (e.g., naphthalene vs. thiophene protons) and assign quaternary carbons .
- Variable Temperature NMR : Reduce signal broadening caused by hindered rotation (e.g., amide groups) at elevated temperatures (40–60°C) .
- Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to simplify spectra .
Biological Activity Evaluation
Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with Ki calculations .
Advanced Mechanistic Studies
Q. Q6. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Simulate binding poses with target enzymes (e.g., AutoDock Vina) using X-ray crystallography data .
- Site-Directed Mutagenesis : Validate key binding residues (e.g., catalytic lysine or aspartate) via mutant enzyme assays .
Data Contradiction Analysis
Q. Q7. How should contradictory results in biological activity across studies be addressed?
Methodological Answer:
- Source Validation : Cross-check assay protocols (e.g., cell line authenticity, buffer pH, incubation time) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl → ethyl ester substitution) to isolate critical functional groups .
- Meta-Analysis : Compare data across publications using standardized metrics (e.g., pIC₅₀ values) and statistical tools (e.g., ANOVA) .
Stability and Solubility Profiling
Q. Q8. What methods optimize solubility and stability for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for aqueous solubility enhancement .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
- Accelerated Stability Testing : Monitor degradation (40°C/75% RH for 4 weeks) via HPLC and adjust formulation pH (5.0–7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
